molecular formula C7H4Cl2O2 B1297564 2,6-Dichloro-4-hydroxybenzaldehyde CAS No. 60964-09-2

2,6-Dichloro-4-hydroxybenzaldehyde

Cat. No. B1297564
Key on ui cas rn: 60964-09-2
M. Wt: 191.01 g/mol
InChI Key: WWFRBIPLCLSKNH-UHFFFAOYSA-N
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Patent
US07879850B2

Procedure details

To a 500 mL rbf at −78° C. was added 80 mL THF, 15.5054 g (55.9 mmol) of 4-(tert-Butyl-dimethyl-silanyloxy)-2,6-dichloro-benzaldehyde, stirred 10 min. Then added 41.1423 mL (57.6 mmol) of sec-butyllithium drop-wise over 25 min, and allowed to stir at −78° C. for 1.5 h. To the mostly yellow suspension was added 6.4682 mL (83.9 mmol) of DMF. The yellow solution was allowed to stir at −78° C. for 5 h. To the reaction mixture was added 1 mL MeOH, and 60 mL of 1 N HCl and allowed to warm to r.t. for 18 h. The brown solution was brought to pH 4, extracted with EtOAc, washed with water, brine, and dried with Na2SO4. Solid drop out of organic, filtered and rinsed with DCM to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.93 (s, 2H) 10.24 (s, 1H) 11.45 (s, 1H). MS (m/z) 191.0 M (+1), tR=1.07, Meth 10
Quantity
41.1423 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4682 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
4-(tert-Butyl-dimethyl-silanyloxy)-2,6-dichloro-benzaldehyde
Quantity
15.5054 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][C:7]1[CH:14]=[C:13]([Cl:15])[C:10]([CH:11]=[O:12])=[C:9]([Cl:16])[CH:8]=1)(C)(C)C.C([Li])(CC)C.CN(C=O)C.Cl>CO.C1COCC1>[Cl:15][C:13]1[CH:14]=[C:7]([OH:6])[CH:8]=[C:9]([Cl:16])[C:10]=1[CH:11]=[O:12]

Inputs

Step One
Name
Quantity
41.1423 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Two
Name
Quantity
6.4682 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Four
Name
4-(tert-Butyl-dimethyl-silanyloxy)-2,6-dichloro-benzaldehyde
Quantity
15.5054 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC(=C(C=O)C(=C1)Cl)Cl)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at −78° C. for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
to stir at −78° C. for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
Solid drop out of organic, filtered
WASH
Type
WASH
Details
rinsed with DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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